molecular formula C12H24N4O6 B13751180 2,2',2''-Nitrilotris[n-(2-hydroxyethyl)acetamide] CAS No. 52027-23-3

2,2',2''-Nitrilotris[n-(2-hydroxyethyl)acetamide]

Katalognummer: B13751180
CAS-Nummer: 52027-23-3
Molekulargewicht: 320.34 g/mol
InChI-Schlüssel: BCHUJYSTAWRRKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’,2’'-Nitrilotris[n-(2-hydroxyethyl)acetamide] is a chemical compound with the molecular formula C12H24N4O6 and a molecular weight of 320.34 g/mol . This compound is known for its unique structure, which includes three acetamide groups linked by a nitrilotriethanol backbone. It is widely used in various scientific and industrial applications due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’'-Nitrilotris[n-(2-hydroxyethyl)acetamide] typically involves the reaction of nitrilotriacetic acid with ethanolamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the pure compound .

Industrial Production Methods: In industrial settings, the production of 2,2’,2’'-Nitrilotris[n-(2-hydroxyethyl)acetamide] follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2’,2’'-Nitrilotris[n-(2-hydroxyethyl)acetamide] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted acetamides, amines, and oxides, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2,2’,2’'-Nitrilotris[n-(2-hydroxyethyl)acetamide] has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2,2’,2’'-Nitrilotris[n-(2-hydroxyethyl)acetamide] involves its ability to form stable complexes with metal ions. This chelating property allows it to bind to metal ions and prevent their participation in unwanted chemical reactions. The compound’s hydroxyl and amide groups play a crucial role in its binding affinity and specificity .

Molecular Targets and Pathways: The primary molecular targets of 2,2’,2’'-Nitrilotris[n-(2-hydroxyethyl)acetamide] are metal ions such as calcium, magnesium, and iron. By binding to these ions, the compound can modulate various biochemical pathways, including enzyme activity and signal transduction.

Vergleich Mit ähnlichen Verbindungen

    Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.

    Nitrilotriacetic acid (NTA): Another chelating agent with a structure similar to 2,2’,2’'-Nitrilotris[n-(2-hydroxyethyl)acetamide].

    Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with higher binding affinity for metal ions.

Uniqueness: 2,2’,2’'-Nitrilotris[n-(2-hydroxyethyl)acetamide] is unique due to its specific combination of hydroxyl and amide groups, which provide enhanced stability and binding specificity compared to other chelating agents. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in various scientific and industrial applications.

Eigenschaften

CAS-Nummer

52027-23-3

Molekularformel

C12H24N4O6

Molekulargewicht

320.34 g/mol

IUPAC-Name

2-[bis[2-(2-hydroxyethylamino)-2-oxoethyl]amino]-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C12H24N4O6/c17-4-1-13-10(20)7-16(8-11(21)14-2-5-18)9-12(22)15-3-6-19/h17-19H,1-9H2,(H,13,20)(H,14,21)(H,15,22)

InChI-Schlüssel

BCHUJYSTAWRRKO-UHFFFAOYSA-N

Kanonische SMILES

C(CO)NC(=O)CN(CC(=O)NCCO)CC(=O)NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.